2-(3-Bromo-5-(trifluoromethyl)phenyl)oxazole-4-carboxylic acid
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Overview
Description
2-(3-Bromo-5-(trifluoromethyl)phenyl)oxazole-4-carboxylic acid is a heterocyclic compound that features an oxazole ring substituted with a bromine atom and a trifluoromethyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-(trifluoromethyl)phenyl)oxazole-4-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the bromine and trifluoromethyl groups. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-bromo-5-(trifluoromethyl)benzaldehyde with an appropriate nitrile in the presence of a base can lead to the formation of the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-(trifluoromethyl)phenyl)oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cycloaddition Reactions: The oxazole ring can engage in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and catalysts such as palladium or copper. Reaction conditions may vary depending on the desired transformation, but typical conditions include moderate temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
2-(3-Bromo-5-(trifluoromethyl)phenyl)oxazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: Its unique electronic properties make it a candidate for the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism by which 2-(3-Bromo-5-(trifluoromethyl)phenyl)oxazole-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the oxazole ring can participate in hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 2-Phenyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid
Uniqueness
2-(3-Bromo-5-(trifluoromethyl)phenyl)oxazole-4-carboxylic acid is unique due to the combination of its bromine and trifluoromethyl substituents, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring specific reactivity and stability profiles .
Properties
Molecular Formula |
C11H5BrF3NO3 |
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Molecular Weight |
336.06 g/mol |
IUPAC Name |
2-[3-bromo-5-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H5BrF3NO3/c12-7-2-5(1-6(3-7)11(13,14)15)9-16-8(4-19-9)10(17)18/h1-4H,(H,17,18) |
InChI Key |
YMVRZHLQOKDXDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)C2=NC(=CO2)C(=O)O |
Origin of Product |
United States |
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